Adonifoline

Pharmacokinetics Bioavailability Toxicology

Adonifoline (CAS: 115712-88-4) is a high-purity, non-substitutable hepatotoxic pyrrolizidine alkaloid (HPA) reference standard. Its well-characterized toxicokinetic profile, particularly the significantly lower plasma N-oxide/parent ratio compared to senecionine (P < 0.001), makes it essential for precise analytical, toxicological, and pharmacokinetic studies. Procurement is critical for laboratories performing quality control on Senecio scandens-containing materials per pharmacopoeial limits. Choose this compound for reproducible, controlled in vivo models and to avoid uncontrolled variability in exposure metrics.

Molecular Formula C18H23NO7
Molecular Weight 365.4 g/mol
Cat. No. B1256052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdonifoline
Synonymsadonifoline
Molecular FormulaC18H23NO7
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O
InChIInChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13-,16?,17?,18?/m1/s1
InChIKeyMYOFCWPLRKBPJD-AQYQBICXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adonifoline for Research Procurement: Baseline Overview of a Distinct Hepatotoxic Pyrrolizidine Alkaloid


Adonifoline (CAS: 115712-88-4) is a hepatotoxic pyrrolizidine alkaloid (HPA) of the retronecine type, classified within the macrolide structural family [1][2]. It is predominantly isolated from plant sources within the genus *Senecio* (Asteraceae), most notably *Senecio scandens* (also known as *Senecionis Scandentis Herba*) and *Senecio adonidifolius* [3][4]. Its molecular formula is C₁₈H₂₃NO₇ with a molecular weight of 365.38 g/mol, and it is characterized by a complex macrolide-pyrrolizidine scaffold [5]. As a primary toxic constituent in traditional herbal medicines containing *Senecio* species, adonifoline is a critical reference standard for analytical chemistry, toxicology, and pharmacokinetic studies [6].

Adonifoline Procurement: Why Generic Pyrrolizidine Alkaloid Substitution Fails in Research


The procurement of adonifoline for research is not interchangeable with other pyrrolizidine alkaloids (PAs) due to well-characterized, quantifiable differences in their toxicokinetic profiles. A direct comparative study established that the in vivo metabolic conversion and disposition of adonifoline (ADO) diverge significantly from the structurally related senecionine (SEN) [1]. Specifically, the plasma concentration ratio of the N-oxide metabolite to the parent compound (C_N-Oxide/C_Parent) was significantly smaller for adonifoline than for senecionine (P < 0.001), indicating distinct enzymatic processing and metabolic stability [1][2]. Furthermore, validated analytical methods have shown that these two compounds possess different limits of detection and quantitation, preventing a single-method surrogate approach [3]. Substituting adonifoline with another PA in a study would therefore introduce uncontrolled variability in exposure metrics and confound toxicological or pharmacokinetic interpretations, making adonifoline a non-substitutable entity for precise research applications [4].

Adonifoline Quantitative Evidence Guide: Verified Differential Data for Research Selection


Oral Bioavailability (F%) and Systemic Exposure (AUC) of Adonifoline vs. Senecionine in Rats

In a direct head-to-head in vivo study in rats, adonifoline and senecionine exhibited substantially different pharmacokinetic behaviors following oral administration. The absolute oral bioavailability (F%) of adonifoline was 7.61%, compared to 19.38% for senecionine, indicating that adonifoline is absorbed to a lesser extent. Furthermore, the normalized systemic exposure (AUC₀₋∞/Dose) for adonifoline (0.72 ± 0.29) was over six-fold lower than that for senecionine (4.96 ± 1.59), demonstrating a markedly lower degree of systemic availability for adonifoline [1].

Pharmacokinetics Bioavailability Toxicology

Plasma N-Oxide to Parent Concentration Ratio (C_N-Oxide/C_Parent) for Adonifoline and Senecionine in Rats

The extent of N-oxygenation, a primary detoxification pathway for pyrrolizidine alkaloids, was directly compared between adonifoline (ADO) and senecionine (SEN) in rats. The plasma concentration ratio of the N-oxide metabolite to the parent alkaloid (C_N-Oxide/C_Parent) was significantly lower for adonifoline than for senecionine following both intravenous and oral administration (P < 0.001) [1]. This indicates that a smaller proportion of circulating adonifoline exists in the N-oxide form compared to senecionine.

Metabolism Bioactivation Detoxification

Analytical Method Sensitivity: Lower Limit of Quantitation (LLOQ) for Adonifoline in Rat Serum via UPLC-ESIMS

A validated UPLC-ESIMS method demonstrated that adonifoline (ADO) and its metabolites can be sensitively and precisely quantified in biological matrices, but with distinct analytical parameters compared to the related compound senecionine (SEN). The lower limit of quantitation (LLOQ) for adonifoline was established at approximately 0.006 μg/mL (6 ng/mL) in rat serum [1][2]. A separate study reported an LLOQ of 5.83 ng/mL for adonifoline, compared to 5.56 ng/mL for senecionine [3]. This demonstrates the necessity for compound-specific method development rather than assuming a single method is equally sensitive for all PAs.

Analytical Chemistry Bioanalysis Method Validation

Regulatory Concentration Threshold: Adonifoline Content Limit in Herbal Medicines vs. Real-World Formulation Concentrations

The Chinese Pharmacopoeia sets a specific content limit for adonifoline at less than 0.004% (40 μg/g) in herbal medicines derived from *Senecio scandens* [1]. However, quantitative analysis of commercial traditional Chinese medicine preparations revealed that adonifoline content can far exceed this threshold. For instance, Qianbai Biyan Tablets were found to contain up to 156.10 μg/g of adonifoline, leading to a potential daily intake of 1,030.26 μg based on recommended dosages [1]. This 3.9-fold exceedance highlights the critical need for adonifoline as a specific analytical standard for quality control and safety evaluation.

Regulatory Compliance Quality Control Safety Assessment

Adonifoline Application Scenarios: Where Its Differentiated Profile Creates Scientific Value


Comparative Toxicokinetic Studies of Pyrrolizidine Alkaloids

Adonifoline serves as a critical comparator compound in toxicokinetic studies aimed at elucidating structure-activity relationships among hepatotoxic PAs. Its well-documented differences in oral bioavailability (7.61% vs. 19.38% for senecionine) and systemic exposure (AUC₀₋∞/Dose 0.72 vs. 4.96) provide a quantifiable benchmark for investigating the impact of minor structural variations on absorption and disposition [1]. Procurement of pure adonifoline is essential for generating controlled, reproducible data in such comparative in vivo models.

Quality Control and Safety Assessment of Herbal Medicines

Given that adonifoline is a designated marker compound for the safety of *Senecio scandens*-containing herbal medicines, with a pharmacopoeial limit of 0.004% [2], its procurement as a high-purity analytical standard is non-negotiable for any laboratory performing quality control on these products. The validated UPLC-ESIMS method, with a defined LLOQ of ~6 ng/mL for adonifoline in serum [3], enables precise quantification of this toxin in both raw herbs and finished formulations, directly supporting compliance with international safety guidelines.

In Vivo Metabolism and Bioactivation Pathway Analysis

The distinct metabolic fate of adonifoline, specifically its significantly lower plasma N-oxide/parent ratio compared to senecionine (P < 0.001) [1], makes it a valuable tool for dissecting the bioactivation and detoxification pathways of pyrrolizidine alkaloids. Researchers investigating the role of N-oxygenation in modulating hepatotoxicity will require authentic adonifoline to confirm metabolite identities via LC-MS/MS and to serve as a substrate for in vitro enzymatic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adonifoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.